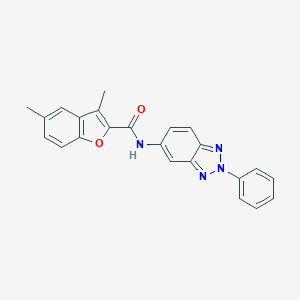![molecular formula C34H24BrClN2O2S B317597 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B317597.png)
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure, followed by the introduction of the bromine, chlorine, and methoxy groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them into less reactive groups such as hydrogen or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂), chlorine (Cl₂), and methanol (CH₃OH) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, the compound’s reactivity makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the cellular context. The presence of multiple functional groups allows it to engage in diverse chemical interactions, influencing its biological activity.
類似化合物との比較
- (14Z)-14-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
- (14Z)-14-[[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
Uniqueness: The uniqueness of 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for unique interactions and reactivity patterns not commonly found in similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C34H24BrClN2O2S |
|---|---|
分子量 |
640 g/mol |
IUPAC名 |
(14Z)-14-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C34H24BrClN2O2S/c35-28-18-22(12-17-29(28)40-20-21-10-14-25(36)15-11-21)19-30-33(39)38-32(24-7-2-1-3-8-24)27-16-13-23-6-4-5-9-26(23)31(27)37-34(38)41-30/h1-12,14-15,17-19,32H,13,16,20H2/b30-19- |
InChIキー |
SCDWEUVAEQUQLJ-FSGOGVSDSA-N |
異性体SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)/C(=C/C6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)/S4 |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
正規SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(3,4-dimethylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317516.png)
![(2E)-2-[[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B317517.png)
![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)
![4-(3,4-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B317520.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B317523.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE](/img/structure/B317529.png)
![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![ethyl 2-[[4-[[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317532.png)
![N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317534.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B317536.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)isonicotinamide](/img/structure/B317537.png)
